

The Discovery and Development of Ranosidenib (HMPL-306): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranosidenib (HMPL-306) is a novel, orally bioavailable, small-molecule dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in several malignancies, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α -ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation.[1] Ranosidenib is designed to potently and selectively inhibit these mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Ranosidenib, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Introduction: The Rationale for Dual IDH1/2 Inhibition

Mutations in IDH1 and IDH2 are found in a significant subset of cancers. While selective inhibitors targeting either mutant IDH1 (e.g., Ivosidenib) or mutant IDH2 (e.g., Enasidenib) have been developed and approved, the potential for isoform switching as a mechanism of acquired resistance presents a clinical challenge. A dual inhibitor like **Ranosidenib** offers a therapeutic



strategy to overcome this resistance mechanism and potentially provide a more durable response.

Discovery and Medicinal Chemistry

The discovery of **Ranosidenib** stemmed from a focused medicinal chemistry effort to identify a potent and selective dual inhibitor of mutant IDH1 and IDH2.[2] The optimization process involved structure-activity relationship (SAR) studies and pharmacokinetic profiling to enhance potency, selectivity, and drug-like properties.[2]

Preclinical Pharmacology In Vitro Efficacy

Ranosidenib has demonstrated potent and selective inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays.[2] This enzymatic inhibition translates to a dose-dependent reduction of the oncometabolite 2-HG in cellular assays.

Table 1: In Vitro Inhibitory Activity of Ranosidenib

Assay Type	Target	IC ₅₀ (nM)
Enzymatic Assay	Mutant IDH1 (R132H)	< 10
Enzymatic Assay	Mutant IDH2 (R140Q)	< 10
Enzymatic Assay	Wild-Type IDH1	> 1000
Enzymatic Assay	Wild-Type IDH2	> 1000
Cellular Assay (2-HG)	U87MG-IDH1 R132H	< 50
Cellular Assay (2-HG)	TF-1-IDH2 R140Q	< 50

Note: The IC₅₀ values are representative and compiled from publicly available data. Actual values may vary between specific experiments.

In Vivo Efficacy in Xenograft Models



The anti-tumor activity of **Ranosidenib** has been evaluated in various patient-derived xenograft (PDX) models of AML and glioma harboring IDH1 or IDH2 mutations. These studies have shown significant tumor growth inhibition and a reduction in 2-HG levels in both plasma and tumor tissues.

Table 2: In Vivo Efficacy of Ranosidenib in Xenograft Models

Model Type	Cancer Type	IDH Mutation	Treatment	Tumor Growth Inhibition (%)	2-HG Reduction (%)
PDX	AML	IDH1 R132H	Ranosidenib (oral, daily)	> 60	> 90
PDX	AML	IDH2 R140Q	Ranosidenib (oral, daily)	> 60	> 90
Subcutaneou s	Glioma	IDH1 R132H	Ranosidenib (oral, daily)	Significant	Significant

Note: Data is a summary of findings from preclinical studies. Specific experimental conditions may vary.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in animal models have demonstrated that **Ranosidenib** possesses favorable oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing.[2] Toxicology studies have indicated a generally well-tolerated safety profile at therapeutic doses.[2]

Clinical Development

Ranosidenib has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with IDH1/2-mutated malignancies.



Phase 1 Study in Relapsed/Refractory AML (NCT04272957)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted in patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[3][4]

Table 3: Key Findings from the Phase 1 Study of Ranosidenib in R/R AML

Parameter	Finding		
Recommended Phase 2 Dose (RP2D)	250 mg once daily		
Common Treatment-Related Adverse Events (Grade ≥3)	Anemia, thrombocytopenia, neutropenia, febrile neutropenia, pneumonia[5]		
Overall Response Rate (ORR)	~40-50% in the dose-expansion cohorts		
Complete Remission (CR) + CR with partial hematologic recovery (CRh)	~35% in both IDH1 and IDH2 mutant cohorts at the RP2D[3]		
Median Overall Survival (mOS)	Approximately 13 months in both IDH1 and IDH2 mutant cohorts[3]		

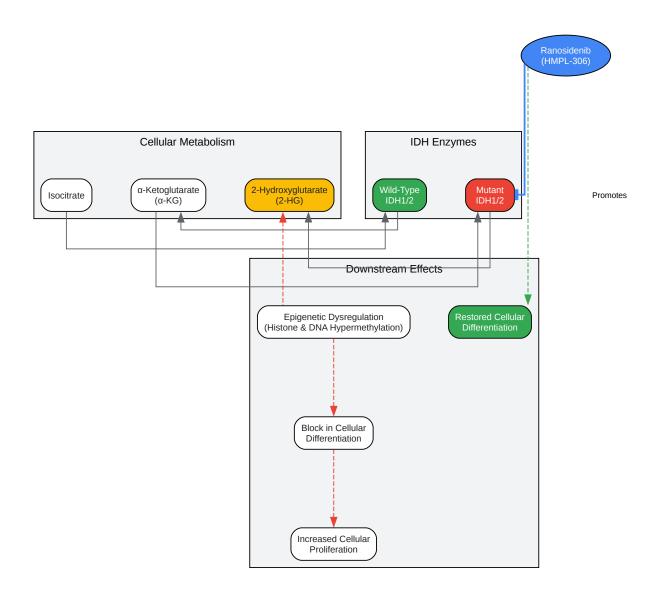
Ongoing and Future Clinical Trials

A Phase 3, randomized, open-label registrational trial (RAPHAEL; NCT06387069) is currently underway to evaluate the efficacy and safety of **Ranosidenib** monotherapy versus salvage chemotherapy in patients with relapsed or refractory AML with an IDH1 or IDH2 mutation.[3]

Signaling Pathways and Experimental Workflows Ranosidenib Mechanism of Action

The following diagram illustrates the mechanism of action of **Ranosidenib** in inhibiting mutant IDH1 and IDH2 and its downstream effects.





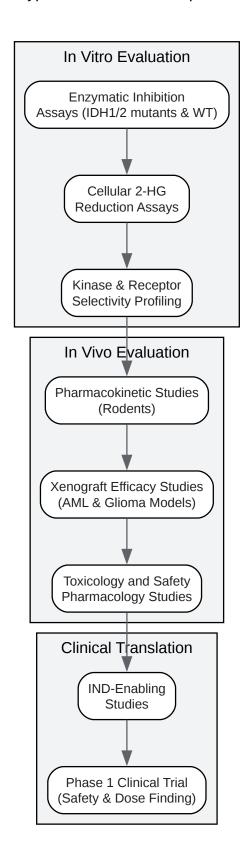
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Caption: Mechanism of action of Ranosidenib.



Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of **Ranosidenib**.





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